N-(6-Chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-phenoxypropanamide hydrochloride is a synthetic compound that falls under the category of substituted amides. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in treating various neuro-inflammatory disorders and other medical conditions.
This compound is classified under the International Patent Classification codes C07D 295/14 and A61K 31/165, indicating its relevance in organic chemistry and pharmacology. It is recognized for its potential use in treating conditions such as anxiety disorders, neuro-inflammatory diseases, and substance abuse disorders .
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-phenoxypropanamide hydrochloride typically involves multi-step organic reactions. Key steps include:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-phenoxypropanamide hydrochloride can be represented using various chemical notation systems:
O=C(C)NC1=NC(C=C2)=C(C=C2Cl)S1
BCQXILHHRAEBLY-UHFFFAOYSA-N
The molecular formula for this compound is , with a molecular weight of approximately 319.84 g/mol. The compound exhibits distinct functional groups that contribute to its biological activity .
The compound undergoes various chemical reactions that can be characterized as follows:
These reactions are significant for understanding the compound's stability and reactivity, which are crucial for its application in medicinal chemistry .
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-phenoxypropanamide hydrochloride acts primarily through modulation of neurotransmitter systems in the brain. Its mechanism may involve:
Research indicates that compounds with similar structures exhibit activity against neuro-inflammatory pathways, suggesting potential efficacy in treating related disorders .
The compound typically appears as a white crystalline solid or powder. It is soluble in organic solvents but may have limited solubility in water.
Key chemical properties include:
Relevant data indicate that handling should be done with care due to potential toxicity .
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-phenoxypropanamide hydrochloride has several scientific applications:
The ongoing research aims to further elucidate its pharmacological profile and therapeutic potential .
CAS No.: 6709-57-5
CAS No.: 815-91-8
CAS No.: 22638-09-1
CAS No.: 121353-47-7
CAS No.: 121955-20-2
CAS No.: